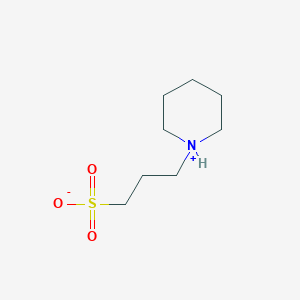

1-Piperidinepropanesulfonic acid

Description

Properties

IUPAC Name |

3-piperidin-1-ylpropane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-8H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDBKVFJKDDXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150319 |

Source

|

| Record name | Piperidine-1-propanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-60-1 |

Source

|

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine-1-propanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE4H83JFB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 1-Piperidinepropanesulfonic Acid: Emphasis on pKa Determination

Abstract

1-Piperidinepropanesulfonic acid (PIPPS) is a zwitterionic buffering agent with significant potential in biochemical and pharmaceutical research. A critical parameter governing its utility is the acid dissociation constant (pKa), which defines the pH range over which it can effectively resist changes in hydrogen ion concentration. This technical guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for the precise determination of the pKa of this compound. We will delve into the principles of potentiometric titration, a robust and widely used method, and discuss the critical experimental variables that influence pKa values. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the physicochemical properties of zwitterionic buffers for their applications.

Introduction to this compound

This compound is a heterocyclic compound featuring both a basic piperidine ring and an acidic propanesulfonic acid moiety. This dual functionality confers a zwitterionic nature upon the molecule, meaning it carries both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point. The piperidine functional group is a common scaffold in many biologically active compounds and pharmaceuticals[1]. The presence of the sulfonic acid group, a strong acid, and the tertiary amine of the piperidine ring, a weak base, establishes a buffering capacity. Zwitterionic buffers, such as PIPPS, are of particular interest in biological and pharmaceutical sciences because they are less likely to interact with biological macromolecules compared to conventional buffers[2][3].

The effectiveness of a buffer is intrinsically linked to its pKa value. The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal. Generally, a buffer is most effective within a range of ±1 pH unit of its pKa[4]. Therefore, the accurate determination of the pKa of this compound is paramount for its appropriate selection and application in experimental systems.

The Significance of pKa in Buffering Systems

The Henderson-Hasselbalch equation provides the theoretical foundation for understanding buffer function:

pH = pKa + log([A⁻]/[HA])

Where:

-

pH is the hydrogen ion concentration of the solution.

-

pKa is the acid dissociation constant of the buffer.

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the undissociated acid.

From this relationship, it is evident that when the concentrations of the conjugate base and the acid are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa. This inflection point in the titration curve represents the point of maximum buffering capacity. The pKa value is not constant but can be influenced by temperature, pressure, and the ionic strength of the solution[4]. For zwitterionic compounds, the determination of pKa can be more complex due to the presence of multiple ionizable groups[5].

Experimental Determination of the pKa of this compound

Potentiometric titration is a highly accurate and commonly employed method for pKa determination[5]. This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH.

Materials and Equipment

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

High-purity water (e.g., deionized or distilled)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (manual or automated)

-

Beaker

-

Analytical balance

Step-by-Step Protocol for Potentiometric Titration

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

-

-

Initial pH Adjustment:

-

Place the beaker containing the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode.

-

Begin stirring at a moderate, constant speed.

-

Add a sufficient amount of standardized 0.1 M HCl to the solution to fully protonate the piperidine nitrogen, ensuring the starting pH is well below the expected pKa.

-

-

Titration with Standardized Base:

-

Fill the burette with standardized 0.1 M NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly above the expected pKa, ensuring the complete deprotonation of the piperidine nitrogen.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the volume of NaOH required to reach the equivalence point has been added[6].

-

For a more precise determination, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

-

Factors Influencing pKa Determination

-

Temperature: The pKa of amine-containing buffers is known to be temperature-dependent, generally decreasing as the temperature increases[4]. Therefore, it is crucial to control and report the temperature at which the determination is performed.

-

Ionic Strength: The ionic strength of the solution can affect the activity of the ions and thus influence the measured pKa[4]. Performing the titration in a solution with a defined ionic strength, by adding a neutral salt like KCl, can provide more consistent and physiologically relevant results.

-

Purity of the Compound: The presence of impurities can distort the titration curve and lead to an inaccurate pKa determination. It is essential to use a highly purified sample of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇NO₃S |

| Molecular Weight | 207.29 g/mol |

| Appearance | White to off-white crystalline powder |

| pKa | To be determined experimentally (see Section 3) |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of piperidine. A common synthetic route involves the reaction of piperidine with a suitable three-carbon precursor containing a sulfonic acid or sulfonate ester group. For instance, reacting piperidine with 3-chloro-1-propanesulfonic acid or its sodium salt in the presence of a base would yield the desired product. The synthesis of piperidine derivatives is a well-established area of organic chemistry, with various methods available for N-alkylation[7][8].

Experimental Workflow for pKa Determination

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine synthesis [organic-chemistry.org]

Introduction: The Critical Role of Zwitterionic Buffers in Scientific Research

An In-depth Technical Guide to N-Substituted Sulfonic Acid Buffers: Focus on Piperidine and Piperazine Scaffolds

In the landscape of biological and chemical research, the precise control of pH is paramount. The development of zwitterionic buffers by Norman Good and his colleagues revolutionized experimental biology by providing a set of tools to stabilize pH within the physiological range of 6.1 to 7.5.[1][2] These "Good's buffers" are characterized by their pKa values near neutrality, high water solubility, membrane impermeability, and minimal interaction with metal ions.[1][3]

This guide delves into the chemical properties, structure, and applications of a specific class of these buffers: N-substituted alkanesulfonic acids based on heterocyclic amines. While the query specifically mentions 1-Piperidinepropanesulfonic acid , a compound featuring a single nitrogen heterocycle (piperidine), the scientific literature is overwhelmingly dominated by its close structural analog, Piperazine-N,N′-bis(2-ethanesulfonic acid) , universally known as PIPES .[4] Piperazine is a six-membered ring containing two nitrogen atoms, a distinction that significantly influences its buffering capacity and applications.[5]

As a Senior Application Scientist, this guide will use the extensively documented properties of PIPES as an authoritative framework to understand this class of compounds. We will explore its established characteristics and applications while postulating the corresponding properties and potential utility of the lesser-known this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals.

PART 1: Molecular Structure and Core Physicochemical Properties

The foundational difference between these two molecules lies in their core heterocyclic structure. This compound is a tertiary amine, whereas PIPES contains two tertiary amine functionalities, allowing for a broader buffering range.

Caption: Comparative structures of this compound and PIPES.

Core Physicochemical Data

The utility of a buffer is defined by its physicochemical properties. The table below summarizes the known data for PIPES and provides predicted values for this compound based on its constituent functional groups.

| Property | PIPES | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₈H₁₈N₂O₆S₂[4] | C₈H₁₇NO₃S | Based on chemical structure |

| Molecular Weight | 302.37 g/mol [4] | 207.29 g/mol | Sum of atomic masses |

| pKa (at 25°C) | pKa1 = 6.76 | ~3.0 - 4.0 | The pKa is primarily influenced by the sulfonic acid group, similar to other aminosulfonic acids like sulfanilic acid (pKa = 3.25).[6] The electron-donating piperidine ring may slightly increase this value. |

| Useful pH Range | 6.1 - 7.5[1][2] | ~2.5 - 4.5 | A buffer is effective at pH = pKa ± 1. |

| Solubility in Water | High (Soluble)[4] | High (Predicted) | The zwitterionic nature, with both a basic amine and a highly acidic sulfonic acid group, predicts high aqueous solubility.[7] |

| Melting Point | >400 °C (decomposes)[8] | High (Predicted) | Zwitterionic compounds typically have high melting points due to strong intermolecular electrostatic interactions. |

| Metal Ion Binding | Low / Negligible[1][3] | Low (Predicted) | The sulfonic acid group and tertiary amine are generally poor chelators for most metal ions. |

Synthesis Pathways: A Rationale-Driven Approach

The synthesis of these compounds typically relies on the nucleophilicity of the heterocyclic amine.

Protocol 1: Synthesis of this compound (Proposed)

This proposed synthesis is based on standard N-alkylation procedures for secondary amines.[9]

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

N-Alkylation: To a solution of piperidine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents). To this suspension, add sodium 3-bromopropane-1-sulfonate (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to 70-80 °C and stir for 12-16 hours under a nitrogen atmosphere to prevent side reactions.[9] The choice of DMF as a solvent facilitates the SN2 reaction, while K₂CO₃ neutralizes the HBr byproduct without interfering with the alkylation.

-

Work-up: After cooling, filter the reaction mixture to remove inorganic salts. The solvent (DMF) is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final zwitterionic product.

PART 2: Spectroscopic and Analytical Characterization

Structural verification is a cornerstone of chemical synthesis. The following sections describe the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.5-3.0 ppm range.[10][11] The protons on the carbon adjacent to the nitrogen (α-protons) will be shifted downfield (~2.8-3.0 ppm) compared to the β- and γ-protons (~1.6-1.8 ppm). The propyl chain protons will also exhibit distinct signals, with those closest to the electron-withdrawing sulfonate group being the most downfield.

-

¹³C NMR: The carbon spectrum will show three distinct signals for the piperidine ring and three signals for the propyl chain, confirming the overall carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the functional groups present.

-

Sulfonic Acid Group: Strong, characteristic absorption bands are expected for the S=O asymmetric and symmetric stretches, typically found around 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively.[12] A broad O-H stretch from the sulfonic acid will also be present around 3000 cm⁻¹.

-

Piperidine Ring: C-H stretching vibrations will be observed just below 3000 cm⁻¹.[13] The C-N stretching vibration is typically weaker and found in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for analyzing zwitterionic compounds like this.

-

Expected Ions: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 208.1. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 206.1.

-

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of the sulfonate group (SO₃) and cleavage of the piperidine ring, providing further structural confirmation.

PART 3: Applications in Research and Drug Development

The utility of these compounds stems directly from their chemical structures. While PIPES has a well-defined role, we can infer potential applications for this compound.

PIPES: A Gold Standard Biological Buffer

PIPES is widely used because it meets most of Good's criteria for biological buffers.[1] Its pKa of ~6.8 makes it an excellent choice for maintaining pH in a variety of experimental systems.[1]

Key Applications of PIPES:

-

Cell Culture: It is used to stabilize the pH of cell culture media, ensuring optimal conditions for cell growth and viability.[2][14]

-

Enzyme Assays: Its low affinity for metal ions prevents interference with enzymatic activity, which is crucial for kinetics studies.[1][3]

-

Protein Purification & Crystallization: PIPES helps maintain the native conformation of proteins during purification processes like chromatography and is a preferred buffer for protein crystallization experiments.[2][3]

-

Electron Microscopy: It is used in fixative solutions to preserve the ultrastructure of biological samples.[3][4]

Caption: A simplified decision workflow for selecting a common biological buffer.[1]

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] Its conformational flexibility and ability to be functionalized make it a valuable building block for creating molecules that can interact with biological targets.[16]

Potential Roles for this compound:

While not currently documented as a therapeutic agent itself, the structure of this compound suggests potential utility in drug development:

-

Fragment-Based Drug Design: It could serve as a polar fragment in fragment-based screening to identify initial hits against protein targets. The sulfonic acid group can form strong hydrogen bonds or salt bridges, while the piperidine ring can occupy hydrophobic pockets.

-

Improving Pharmacokinetics: The highly polar, zwitterionic nature of the molecule could be leveraged by incorporating it into larger drug candidates to improve aqueous solubility and potentially modify absorption and distribution profiles.[5] Derivatives of piperidine alkanoic acids have shown potential in modulating various biological targets.[17]

-

Synthetic Intermediate: It can act as a versatile intermediate for further chemical modification. The piperidine nitrogen, although tertiary, can be part of more complex ring systems, and the sulfonic acid can be converted to other functional groups like sulfonamides, which are themselves an important class of therapeutic agents.[18]

Conclusion

This technical guide has navigated the chemical landscape of N-substituted sulfonic acids, using the well-characterized buffer PIPES as an anchor to explore the predicted properties and potential of the less-common This compound . PIPES remains an invaluable tool in the life sciences, providing robust pH control across a wide array of applications due to its ideal pKa, low metal binding, and high solubility.[1][4]

Based on a systematic analysis of its constituent parts, this compound is predicted to be a highly water-soluble, zwitterionic compound with a pKa in the acidic range, making it a potential candidate for buffering in low-pH systems. More significantly, its structure as a functionalized piperidine—a privileged scaffold in pharmacology—suggests its potential as a valuable building block in medicinal chemistry and drug discovery.[15][16] Further empirical investigation into its synthesis, properties, and biological activity is warranted to unlock its full potential as a tool for researchers and drug developers.

References

-

Biocompare. PIPES Buffers. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (2024, January 4). The use and preparation method of biological buffering agent PIPES powder. [Link]

-

Hopax Fine Chemicals. (2020, July 9). Why use PIPES Buffer. [Link]

-

1H and 13C NMR spectra of compound 2a. [Link]

-

PubChem. 1,4-Piperazinedipropanesulfonic acid. [Link]

-

PubChem. 1-Piperidinepropanoic acid. [Link]

-

PubChem. Piperidine, 1-(p-tolylsulfonyl)-. [Link]

- Kliachyna, M., et al. (2021).

- Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 4.

-

National Institute of Standards and Technology. Piperidine. [Link]

- White, D. C., et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods, 41(3), 227-34.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

- Al-Ghawas, D., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- Liu, D. Q., et al. (2018). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. RSC Advances, 8(52), 29598-29605.

-

ResearchGate. IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

National Institute of Standards and Technology. Piperidine, 1-pentyl-. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

- Li, H., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 19(7), 543-550.

-

PubChem. Sulfanilic acid. [Link]

-

ResearchGate. (2018, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

-

National Institute of Standards and Technology. 1-Naphthalenesulfonic acid. [Link]

Sources

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. biocompare.com [biocompare.com]

- 3. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5625-56-9 CAS MSDS (1,4-Piperazinedipropanesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. 1-Piperidinepropionitrile(3088-41-3) 1H NMR [m.chemicalbook.com]

- 12. 1-Naphthalenesulfonic acid [webbook.nist.gov]

- 13. Piperidine [webbook.nist.gov]

- 14. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1-Piperidinepropanesulfonic Acid

Abstract

1-Piperidinepropanesulfonic acid is a zwitterionic organic compound widely utilized as a buffering agent in biochemical, pharmaceutical, and diagnostic applications. Its synthesis and, critically, its purification present unique challenges due to its dual ionic character. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the nucleophilic ring-opening of 1,3-propanesultone, followed by robust purification protocols using recrystallization and ion-exchange chromatography. The causality behind experimental choices is detailed to empower researchers in adapting and troubleshooting these procedures.

Introduction: The Utility of a Zwitterionic Buffer

This compound, also known as 3-(Piperidin-1-yl)propane-1-sulfonic acid, belongs to the family of "Good's buffers." These buffers are prized for their pKa values near physiological pH, high water solubility, and minimal interference with biological processes. The structure of this compound is unique in that it contains both a basic tertiary amine (the piperidine ring) and a strongly acidic sulfonic acid group. This dual functionality results in a zwitterionic molecule, which exists as a neutral compound with separated positive and negative charges. This characteristic is central to both its function as a buffer and the strategies required for its purification.

Table 1: Physicochemical Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid, strong amine odor, pKa of conjugate acid ~11.1 |

| 1,3-Propanesultone | C₃H₆O₃S | 122.14 | Colorless solid/liquid, highly reactive alkylating agent, suspected carcinogen.[1][2] |

| This compound | C₈H₁₇NO₃S | 207.29 | White crystalline solid, zwitterionic, highly water-soluble. |

Synthesis: Nucleophilic Ring-Opening of a Sultone

The most direct and efficient route for synthesizing this compound is the N-alkylation of piperidine using 1,3-propanesultone. This reaction leverages the high nucleophilicity of the secondary amine in piperidine to attack and open the strained four-membered ring of the sultone, which is a cyclic sulfonate ester.[1][3]

Causality of Experimental Design

-

Choice of Reactants: Piperidine is a readily available and highly nucleophilic secondary amine. 1,3-propanesultone is an excellent electrophile; its strained ring structure makes it highly susceptible to nucleophilic attack, driving the reaction to completion without the need for harsh catalysts.[1][4]

-

Solvent Selection: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the reactants but do not participate in the reaction. They facilitate the interaction between the nucleophile and the electrophile. Anhydrous conditions are preferred to prevent the hydrolysis of 1,3-propanesultone into 3-hydroxypropanesulfonic acid.[2]

-

Temperature Control: The reaction is exothermic. While it can often proceed at room temperature, initial cooling may be necessary during the addition of the sultone to maintain control over the reaction rate and prevent potential side reactions.[5] Gentle heating may be applied later to ensure the reaction goes to completion.

Reaction Mechanism

The synthesis proceeds via a straightforward SN2 (Bimolecular Nucleophilic Substitution) mechanism. The lone pair of electrons on the piperidine nitrogen atom acts as the nucleophile, attacking the carbon atom adjacent to the ester oxygen in the 1,3-propanesultone ring. This leads to the cleavage of the C-O bond and the opening of the sultone ring, forming the zwitterionic product in a single, high-yielding step.

Diagram 1: Synthesis via SN2 nucleophilic ring-opening.

Step-by-Step Synthesis Protocol

Safety Note: 1,3-Propanesultone is a potent alkylating agent and a suspected carcinogen.[1][2] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (1.0 eq) dissolved in 200 mL of anhydrous acetonitrile.

-

Reagent Addition: Place the flask in an ice-water bath to cool. Dissolve 1,3-propanesultone (1.05 eq) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the sultone solution dropwise to the stirred piperidine solution over 30-45 minutes, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. A white precipitate of the product will form as the reaction progresses.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the piperidine starting material.

-

Isolation of Crude Product: After the reaction is complete, collect the white precipitate by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the collected solid with two portions of cold acetonitrile (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove unreacted starting materials and solvent residues.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. This crude product is typically of sufficient quality to proceed with purification.

Purification: Addressing Zwitterionic Challenges

The primary impurities in the crude product are unreacted starting materials and potential hydrolysis products. The zwitterionic nature of this compound makes its purification non-trivial; it is highly soluble in polar solvents like water and largely insoluble in non-polar organic solvents.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] For a zwitterion like our target compound, a mixed solvent system is often most effective. The goal is to find a solvent in which the compound is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.[8][9]

-

Solvent Selection: A mixture of ethanol and water is an excellent choice. The product is highly soluble in hot water and less soluble in ethanol.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to just dissolve the solid completely. Add activated charcoal if colored impurities are present.

-

Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: To the hot, clear solution, slowly add ethanol until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Ion-Exchange Chromatography

For applications requiring exceptionally high purity, ion-exchange chromatography offers a superior method for removing trace ionic impurities.[10] The zwitterionic nature of the product allows it to bind to either cation or anion exchange resins depending on the pH of the mobile phase.[11][12] A common strategy is to use a strong acid cation exchange resin to capture the positively charged piperidinium group.

-

Resin Preparation: Swell a strong acid cation exchange resin (e.g., Dowex 50W) in deionized water. Pack it into a chromatography column and wash thoroughly with deionized water until the eluent is neutral.

-

Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of deionized water. Adjust the pH to be slightly acidic (pH 4-5) to ensure the piperidine nitrogen is protonated (positively charged). Apply this solution to the top of the column.

-

Washing: Wash the column with several column volumes of deionized water to elute any anionic or neutral impurities.

-

Elution: Elute the bound product from the column using a dilute basic solution, such as 0.5 M ammonium hydroxide. The hydroxide ions deprotonate the piperidinium group, neutralizing its charge and releasing it from the resin.

-

Isolation: Collect the fractions containing the product (which can be identified by TLC or pH). Combine the pure fractions and remove the solvent and volatile ammonium hydroxide under reduced pressure (rotary evaporation) to yield the highly purified product.

Diagram 2: Workflow for the purification of the product.

Conclusion

The synthesis of this compound via the ring-opening of 1,3-propanesultone is an efficient and robust method. However, achieving the high purity required for its sensitive applications necessitates a carefully considered purification strategy. A primary recrystallization from a water/ethanol solvent system effectively removes the bulk of impurities. For applications demanding the highest standards, subsequent purification by strong acid cation exchange chromatography provides a definitive method for removing residual ionic contaminants, yielding a product of exceptional quality. This guide provides the fundamental principles and detailed protocols to enable researchers to confidently produce and purify this valuable biological buffer.

References

-

İmam, İ. (1985). REACTIONS WITH PROPANESULTONE-(1, 3). Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering, 31. Available from: [Link]

-

Rao, J., et al. (2018). Data for ampholytic ion-exchange materials coated with small zwitterions for high-efficacy purification of ionizable soluble biomacromolecules. Data in Brief, 20, 198-204. Available from: [Link]

-

Wikipedia. (n.d.). 1,3-Propane sultone. Available from: [Link]

-

Rao, J., et al. (2020). Ion-exchange medium coated with abundant small zwitterions for the purification of soluble proteins. Preparative Biochemistry & Biotechnology, 51(4), 349-356. Available from: [Link]

-

Chromatography Forum. (2014). Retention of zwitter-ions on ion-exchange. Available from: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Available from: [Link]

-

van der Velden, P.M., et al. (1977). Reactions with 1.3 propane sultone for the synthesis of cation-exchange membranes. European Polymer Journal, 13(1), 37-39. Available from: [Link]

-

Bio-Rad. (n.d.). Protein Purification by Ion-Exchange Chromatography. Available from: [Link]

-

Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography? Available from: [Link]

-

ResearchGate. (2003). Reactions with propanesultone (1,3). Available from: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of 1, 3-Propane Sultone. Available from: [Link]

-

Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Available from: [Link]

- Google Patents. (2006). Method for the preparation of 1,3-propane disulfonic acid compounds.

- Google Patents. (2008). Method for preparing 1,3 propane sultone.

-

How To Recrystallize A Solid. (2020). How To Recrystallize A Solid [Video]. YouTube. Available from: [Link]

- Patsnap. (n.d.). Method for preparing 1,3-propane sultone.

-

MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Available from: [Link]

-

CSUN Chemistry. (2018). Recrystallization of Acetanilide [Video]. YouTube. Available from: [Link]

Sources

- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 2. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 3. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » REACTIONS WITH PROPANESULTONE-(1, 3) [dergipark.org.tr]

- 4. research.utwente.nl [research.utwente.nl]

- 5. EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Home Page [chem.ualberta.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Protein purification by IE-chromatography [reachdevices.com]

- 11. Retention of zwitter-ions on ion-exchange - Chromatography Forum [chromforum.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Solubility of 1-Piperidinepropanesulfonic Acid in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Piperidinepropanesulfonic acid (PIPES), a zwitterionic biological buffer. The document explores the theoretical principles governing its solubility in aqueous and organic solvents, supported by an examination of its molecular structure and physicochemical properties. While quantitative experimental data for PIPES is not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive profile. Detailed experimental protocols for determining solubility are also presented to empower researchers in generating precise data for their specific applications. This guide is intended for researchers, scientists, and professionals in drug development who utilize PIPES in their work.

Introduction: The Physicochemical Landscape of this compound

This compound, commonly known as PIPES, is a zwitterionic biological buffer first described by Good and his colleagues. Its utility in biochemical and cell culture applications stems from its pKa value, which is in the physiological range, and its minimal interaction with metal ions. Understanding the solubility of PIPES is paramount for its effective use, from the preparation of stock solutions to its application in complex reaction mixtures.

The solubility of PIPES is dictated by its unique molecular structure, which features both a strongly acidic sulfonic acid group (-SO₃H) and a basic tertiary amine (the piperidine ring). This dual functionality imparts a zwitterionic character to the molecule over a wide pH range, significantly influencing its interaction with different solvents.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₇NO₃S | |

| Molecular Weight | 207.29 g/mol | |

| Structure | A piperidine ring N-substituted with a propanesulfonic acid chain. | |

| pKa₁ (Sulfonic Acid) | Predicted to be < 2 | |

| pKa₂ (Piperidinium ion) | Predicted to be ~11 | [1] |

The sulfonic acid group is a strong acid, meaning it readily donates its proton and is predominantly in its anionic sulfonate form (-SO₃⁻) in aqueous solutions. Conversely, the piperidine nitrogen is a weak base and will be protonated (piperidinium ion) at acidic pH.

Aqueous Solubility Profile

The solubility of PIPES in water is highly dependent on the pH of the solution.

The Zwitterionic Effect on Water Solubility

In its solid, crystalline form, PIPES exists as a zwitterion, with a positively charged piperidinium group and a negatively charged sulfonate group. The strong electrostatic interactions between these charged moieties in the crystal lattice contribute to a relatively low solubility of the free acid form in pure water. This is a common characteristic of many amino acids and other zwitterionic compounds.

Application notes for preparing PIPES buffer solutions frequently highlight that the free acid has low solubility in water, presenting as a cloudy suspension.[2]

The Critical Role of pH

The aqueous solubility of PIPES can be dramatically increased by adjusting the pH.

-

In acidic solutions (pH < pKa₁): The sulfonic acid group will be protonated (-SO₃H), and the piperidine nitrogen will also be protonated (-NH⁺-). The molecule will carry a net positive charge, and its solubility will be influenced by the formation of salts with the counter-ion of the acid used for pH adjustment.

-

In neutral to moderately acidic solutions (pKa₁ < pH < pKa₂): PIPES exists predominantly as a zwitterion. As the pH increases from the acidic range, the deprotonation of the sulfonic acid group to the sulfonate (-SO₃⁻) form enhances its interaction with polar water molecules, thereby increasing solubility. The common practice of dissolving PIPES free acid by adding a strong base like sodium hydroxide (NaOH) is a direct application of this principle. The addition of NaOH deprotonates the sulfonic acid, forming the highly soluble sodium salt of PIPES.[2]

-

In alkaline solutions (pH > pKa₂): The piperidinium ion will be deprotonated to the neutral piperidine nitrogen. The molecule will carry a net negative charge from the sulfonate group. In this form, PIPES is also highly soluble in water.

Solubility in Organic Solvents

While primarily used in aqueous systems, the solubility of PIPES in organic solvents is relevant for certain applications, such as organic synthesis or the preparation of specialized formulations.

Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar Aprotic Solvents (e.g., DMSO)

Dimethyl sulfoxide (DMSO) is a strong polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[5] The zwitterionic nature of PIPES, with its distinct positive and negative charges, suggests favorable dipole-dipole interactions with DMSO. Therefore, PIPES is predicted to have good solubility in DMSO.

Nonpolar Solvents

Due to its highly polar and charged functional groups, PIPES is expected to have very low to negligible solubility in nonpolar solvents such as hexane or toluene. The principle of "like dissolves like" dictates that the polar zwitterionic structure of PIPES will not interact favorably with nonpolar solvent molecules. Piperidine, the parent heterocycle of one of the functional groups in PIPES, has limited solubility in nonpolar solvents like hexane.[3]

Predicted Solubility Profile of this compound:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low (as free acid), High (as salt) | Zwitterionic nature limits free acid solubility; deprotonation of the sulfonic acid with base significantly increases solubility. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with both the sulfonic acid and piperidine moieties. |

| Polar Aprotic | DMSO, Acetonitrile | High | Strong dipole-dipole interactions with the zwitterionic structure. |

| Nonpolar | Hexane, Toluene | Very Low | Lack of favorable interactions between the polar/charged solute and nonpolar solvent. |

The Influence of Temperature on Solubility

The effect of temperature on the solubility of a compound is governed by the enthalpy of solution (ΔH_soln).

-

If the dissolution process is endothermic (ΔH_soln > 0), an increase in temperature will lead to an increase in solubility.

-

If the dissolution process is exothermic (ΔH_soln < 0), an increase in temperature will lead to a decrease in solubility.

Experimental Determination of Solubility

Given the limited availability of quantitative solubility data for PIPES, experimental determination is often necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines a generalized procedure for determining the equilibrium solubility of PIPES in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (PIPES), solid

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid PIPES to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a shaker or incubator set to the desired constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial. The filter should be compatible with the solvent and should not adsorb the analyte. It is good practice to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of dissolved PIPES.

-

Calculation: Calculate the solubility of PIPES in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or molarity (mol/L).

Practical Applications and Handling

The solubility characteristics of PIPES directly impact its use in various applications.

-

Buffer Preparation: As previously discussed, the low aqueous solubility of the free acid necessitates the use of a base, such as NaOH, to prepare concentrated stock solutions.

-

Cell Culture and Biochemical Assays: The high water solubility of the PIPES salt ensures its compatibility with aqueous biological systems.

-

Organic Synthesis: The predicted solubility in polar organic solvents like DMSO and alcohols allows for its use as a reactant or catalyst in non-aqueous reaction media.

Safety and Handling:

As with any chemical reagent, proper safety precautions should be observed when handling PIPES. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include:

-

Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

-

Handling the solid powder in a well-ventilated area to avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse thoroughly with water.

Conclusion

This compound is a zwitterionic molecule whose solubility is intricately linked to its molecular structure and the properties of the solvent. Its aqueous solubility is markedly pH-dependent, with the free acid form exhibiting low solubility that is significantly enhanced by the addition of a base to form the corresponding salt. Based on the principles of "like dissolves like" and the polarity of its functional groups, PIPES is predicted to be soluble in polar organic solvents such as alcohols and DMSO, and poorly soluble in nonpolar solvents. While quantitative experimental data remains sparse in the public domain, the theoretical framework and predictive profile provided in this guide, along with the detailed experimental protocol, offer a solid foundation for researchers to effectively utilize and characterize the solubility of PIPES in their specific applications.

References

-

Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

-

Solubility of Things. (n.d.). Piperidine. [Link]

-

Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Sulfonic acid. [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. [Link]

-

J-Stage. (n.d.). EFFECT OF ORGANIC SULFONIC ACIDS ON THE AQUEOUS SOLUBILITY OF AROMATIC HYDROCARBONS. [Link]

-

Quora. (2018, January 13). Why is sulphanilic acid not soluble in water and organic solvents?[Link]

-

ACS Publications. (2014, April 22). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. [Link]

-

MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents. [Link]

-

ResearchGate. (2025, August 6). Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values. [Link]

-

NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

Sources

- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Safety and handling precautions for 1-Piperidinepropanesulfonic acid

An In-depth Technical Guide to the Safe Handling of 1-Piperidinepropanesulfonic Acid

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No. 1132-60-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist, delving into the rationale behind safety protocols. Our approach is grounded in a predictive hazard assessment based on the compound's chemical structure, ensuring a proactive and informed safety culture in the laboratory.

Introduction: Clarifying Chemical Identity

This compound is a specialty chemical whose name and structure can be easily confused with other common laboratory reagents, such as Piperidine, PIPES (Piperazine-1,4-diethanesulfonic acid), and PIPPS (Piperazine-1,4-dipropanesulfonic acid). Unlike some of these widely used buffers, which have extensive and often benign safety profiles, this compound has limited publicly available toxicological data.[1][2][3] This necessitates a cautious approach, where handling procedures are derived from its structural components: the piperidine heterocyclic moiety and the sulfonic acid functional group.

Section 1: Physicochemical and Hazardous Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. While comprehensive experimental data for this compound is scarce, we can consolidate known information and infer potential hazards.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 1132-60-1 | [4][5] |

| Molecular Formula | C8H17NO3S | [5] |

| Molecular Weight | 207.29 g/mol (Approx.) | |

| Appearance | White solid (Predicted) | [6] |

| Melting Point | >400 °C (decomposes) | [6] |

| InChI | ALDBKVFJKDDXNP-UHFFFAOYSA-N | [5] |

Predictive Hazard Assessment

Given the lack of a specific GHS classification, we must analyze the hazards associated with the compound's structural fragments.

-

The Piperidine Moiety : The parent compound, piperidine (CAS 110-89-4), is a highly flammable liquid and vapor that is classified as toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[7][8] While the addition of the propanesulfonic acid group significantly alters the molecule's overall properties (e.g., making it a solid with a high melting point), the inherent reactivity of the piperidine nitrogen should not be disregarded.

-

The Sulfonic Acid Moiety : Sulfonic acids are a class of strong organic acids. They are generally considered corrosive or irritating to the skin, eyes, and respiratory tract.[9] The acidic nature of this functional group is a primary driver for recommending robust personal protective equipment.

Section 2: Exposure Controls & Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against chemical exposure. The following recommendations are based on the potential hazards identified in Section 1.

Engineering Controls

-

Ventilation : All weighing and handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood.[7] This is the most critical engineering control to prevent the inhalation of fine particulates, which may cause respiratory irritation.[9][11]

-

Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly in any area where the compound is handled.[12]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step; it is a targeted intervention against specific, predictable risks.

| PPE Type | Specification | Rationale and Causality |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3][9] | Protects against accidental splashes of solutions or airborne powder, which are presumed to be irritating or damaging to the eyes based on the sulfonic acid group.[11] |

| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene). Disposable, with sufficient thickness. Change gloves immediately if contaminated. | The primary barrier to prevent skin contact. The presumed irritant nature of the compound necessitates a robust, impermeable layer.[9][11] |

| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination with powders or solutions. |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If engineering controls are unavailable or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[3][9] | Prevents inhalation of airborne particles, addressing the risk of respiratory tract irritation.[9] |

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of accidents and ensures experimental reproducibility.

Step-by-Step General Handling Protocol

-

Preparation : Before handling, ensure the work area inside the chemical fume hood is clean and uncluttered. Confirm the location of the nearest eyewash station and spill kit.

-

Don PPE : Put on all required PPE as detailed in Section 2.2.

-

Weighing : Conduct all weighing of the solid compound on a tared weigh paper or in a suitable container within the fume hood to contain any dust.[2]

-

Dissolving : When preparing solutions, slowly add the this compound solid to the solvent (e.g., water). Stir gently to avoid aerosolizing the powder.

-

Post-Handling : After use, tightly seal the container.[3][7]

-

Decontamination : Wipe down the work surface in the fume hood with a damp cloth.

-

Doff PPE : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[9][13]

Storage Requirements

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7][9]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[9][13] While specific reactivity data is unavailable, this is a standard precaution for most organic chemicals.

-

Labeling : Ensure all containers are clearly labeled with the full chemical name and any known or presumed hazards.

Section 4: Emergency and First Aid Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

These procedures are based on best practices for exposure to chemical irritants.[14] Seek immediate medical attention in all cases of significant exposure.

-

Inhalation : Move the affected person to fresh air at once.[14][15] If breathing is difficult or has stopped, trained personnel should provide respiratory support.[14]

-

Skin Contact : Immediately remove contaminated clothing.[16] Flush the affected skin with copious amounts of running water for at least 15 minutes.[16][17]

-

Eye Contact : Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[16][17] Remove contact lenses if present and easy to do.[9]

-

Ingestion : Do NOT induce vomiting.[3] If the person is conscious and able to swallow, rinse their mouth with water and have them drink a small amount of water.[9][17]

Spill Response Protocol

A systematic approach is crucial for managing chemical spills safely and effectively.

Caption: Workflow for responding to a chemical spill.

Section 5: Disposal and Decomposition

-

Waste Disposal : All waste materials containing this compound, including contaminated absorbents from spills, must be collected in a sealed, properly labeled container.[1][9] Disposal should occur through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[2][7] Do not dispose of this chemical down the drain.[13]

-

Hazardous Decomposition : When heated to decomposition, sulfonic acids and nitrogen-containing compounds can emit toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][9][13] This underpins the importance of avoiding high heat and uncontrolled reactions.

Conclusion

The safe handling of this compound is predicated on a conservative and scientifically-grounded approach. In the absence of comprehensive toxicological data, researchers must operate under the assumption that the substance is hazardous, specifically as a potential irritant to the eyes, skin, and respiratory system. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, professionals can effectively mitigate risks and maintain a safe laboratory environment.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.Carl ROTH.

- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.

- PIPES (1,4-PIPERAZINEDIETHANESULFONIC ACID) - AmericanBio. (2015). AmericanBio, Inc.

- First Aid Procedures for Chemical Hazards | NIOSH - CDC.Centers for Disease Control and Prevention.

- 1,4-Piperazinedipropanesulfonic acid | C10H22N2O6S2 | CID 79724 - PubChem.

- SAFETY DATA SHEET - 1-Piperidinepropanoic acid. (2011). Fisher Scientific.

- SAFETY DATA SHEET - Isonipecotic acid.Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- First Aid Instructions for Poisonings.Poison Control.

- 5625-56-9(1,4-Piperazinedipropanesulfonic acid) Product Description - ChemicalBook.ChemicalBook.

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.Chemos GmbH&Co.KG.

- SAFETY DATA SHEET - PIPES. (2010). Fisher Scientific.

- First Aid - Chemical Poisoning. (2019). Ministry of Health, Saudi Arabia.

- 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- piperidine-1-propanesulphonic acid CAS#: 1132-60-1 - ChemicalBook.ChemicalBook.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem.

- What You Can Do - Poison Help - HRSA.

- First Aid for Chemical Inhalation Incidents | Coast2Coast. (2024). Coast2Coast First Aid & CPR.

- This compound.

- Safety Data Sheet: Piperidine - Carl ROTH. (2025). Carl ROTH.

Sources

- 1. carlroth.com [carlroth.com]

- 2. americanbio.com [americanbio.com]

- 3. fishersci.com [fishersci.com]

- 4. piperidine-1-propanesulphonic acid CAS#: 1132-60-1 [m.chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. 5625-56-9 CAS MSDS (1,4-Piperazinedipropanesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 16. What You Can Do | Poison Help [poisonhelp.hrsa.gov]

- 17. poison.org [poison.org]

A Researcher's Guide to Sourcing and Applying Research-Grade 1-Piperidinepropanesulfonic Acid (POPSO)

For the discerning researcher, the selection of reagents is a critical determinant of experimental success. The purity, consistency, and appropriate application of each component in an assay system contribute to the reliability and reproducibility of the results. This guide provides a comprehensive technical overview of 1-Piperidinepropanesulfonic acid, a zwitterionic biological buffer, for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, navigate the landscape of commercial suppliers, and provide detailed protocols for its effective implementation in the laboratory.

The Scientific Rationale for this compound (POPSO) in Biological Research

This compound, commonly known as POPSO, is a member of the "Good's buffers" series, a group of zwitterionic buffers developed to meet the stringent requirements of biological research.[1][2][3] These buffers were designed to possess several key characteristics that make them ideal for maintaining a stable pH environment in sensitive biological systems.

The utility of POPSO stems from its chemical structure, which incorporates a piperidine ring and a propanesulfonic acid moiety. This zwitterionic nature at physiological pH minimizes its interaction with biological macromolecules and membranes.[1][3] With a pKa of 7.8 at 25°C, POPSO is an excellent choice for buffering in the physiological pH range of 7.2 to 8.5.[4] This makes it particularly suitable for a wide array of applications, including cell culture, enzymatic assays, and electrophoresis, where maintaining a stable pH is paramount for preserving the structure and function of proteins and nucleic acids.[1][3]

A significant advantage of POPSO and other Good's buffers is their negligible interference with biological processes. They exhibit low absorption in the UV and visible light spectrum, particularly above 260 nm, which is a critical feature for spectrophotometric assays.[3] Furthermore, their propensity to form complexes with metal ions is minimal, a crucial attribute in studies involving metalloenzymes or reactions where metal ion concentration is a critical parameter.[3][5]

Navigating the Commercial Landscape: A Comparative Analysis of POPSO Suppliers

The selection of a commercial supplier for research-grade POPSO should be guided by considerations of purity, available grades, and the quality of supporting documentation. Below is a comparative table of prominent suppliers offering research-grade this compound.

| Supplier | Product Name | CAS Number | Purity/Grade | Key Features & Available Documentation |

| MilliporeSigma (formerly Sigma-Aldrich) | This compound | 68399-78-0 | ≥99% (titration), BioXtra | Marketed for a broad range of biological applications with emphasis on low metal content. Certificate of Analysis and Safety Data Sheet (SDS) are readily available. |

| Thermo Fisher Scientific | This compound | 68399-78-0 | ≥99% | High-purity grade suitable for molecular biology and cell culture. Access to SDS and other technical documents is provided on their website.[6][7][8] |

| VWR | This compound | 68399-78-0 | ACS Grade | Meets the rigorous standards of the American Chemical Society, ensuring high purity and suitability for analytical applications.[9] |

| TCI America | This compound | 1132-60-1 | >98.0% (T) | A reliable option for general research purposes. Product specifications and safety information are available. |

| bioWORLD | POPSO Buffer | 68189-43-5 | 0.5M solution, pH 7.5 | Offers pre-made sterile buffer solutions, providing convenience and reducing preparation time.[10] |

Practical Implementation: Protocols and Methodologies

The effective use of POPSO hinges on proper preparation and its judicious application in relevant experimental contexts. The following protocols provide a framework for the utilization of POPSO in common laboratory procedures.

Preparation of a 1 M POPSO Stock Solution

A concentrated stock solution is a versatile starting point for the preparation of working buffers with varying concentrations and pH values.

Methodology:

-

Reagent Weighing: Accurately weigh 223.3 grams of research-grade this compound powder.

-

Dissolution: In a clean glass beaker, add the weighed POPSO to approximately 800 mL of high-purity, nuclease-free water. Stir gently with a magnetic stir bar until the powder is completely dissolved.

-

pH Adjustment: Carefully adjust the pH of the solution to 7.8 using a concentrated solution of a strong base, such as 10 N NaOH or KOH. It is crucial to monitor the pH continuously with a calibrated pH meter during this process.

-

Final Volume Adjustment: Quantitatively transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with a small amount of nuclease-free water and add the rinsing to the volumetric flask to ensure complete transfer. Bring the final volume to the 1 L mark with nuclease-free water.

-

Sterilization and Storage: For applications requiring sterile conditions, filter the 1 M POPSO stock solution through a 0.22 µm sterile filter. Store the solution in a sterile, clearly labeled container at 2-8°C.[4]

Workflow for Preparing 1 M POPSO Stock Solution:

Caption: Step-by-step workflow for the preparation of a 1 M POPSO stock solution.

Application of POPSO in a Protein Kinase Assay

The stability of pH is a critical parameter in enzymatic assays, as even minor fluctuations can significantly impact enzyme activity.[11] POPSO, with its pKa in the physiological range, is an excellent buffer for in vitro kinase assays.[12][13]

Experimental Protocol:

-

Preparation of Kinase Reaction Buffer (1X): Prepare the 1X kinase reaction buffer by diluting the 1 M POPSO stock solution to a final concentration of 50 mM in nuclease-free water. Adjust the final pH to 7.5. The complete buffer will also contain other essential components such as 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

-

Enzyme and Substrate Preparation: Dilute the protein kinase and its specific substrate to their desired final concentrations in the 1X kinase reaction buffer.

-

Reaction Initiation: In a microcentrifuge tube or a multi-well plate, combine the diluted enzyme and substrate. Initiate the phosphorylation reaction by the addition of the ATP-containing kinase reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase, typically 30°C or 37°C, for a predetermined duration (e.g., 30-60 minutes).

-

Reaction Termination and Analysis: Terminate the reaction by adding a stop solution, such as a solution containing EDTA to chelate the Mg²⁺ ions, or by heat inactivation. The extent of substrate phosphorylation can then be quantified using an appropriate detection method, such as gel electrophoresis followed by autoradiography (if using radiolabeled ATP) or by using phosphospecific antibodies in an ELISA or Western blot format.

Logical Flow of a POPSO-Buffered Kinase Assay:

Caption: A logical diagram illustrating the key phases of an in vitro protein kinase assay using a POPSO buffer system.

Conclusion

The selection and proper use of high-purity reagents are foundational to the integrity of scientific research. This compound (POPSO) offers a reliable and effective means of pH control in a multitude of biological and biochemical applications. By carefully selecting a reputable commercial supplier and adhering to validated protocols, researchers can leverage the advantageous properties of POPSO to ensure the stability of their experimental systems and the validity of their results. This guide serves as a technical resource to empower researchers in making informed decisions regarding the procurement and application of this essential laboratory reagent.

References

-

Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477. [Link]

-

bioWORLD. (n.d.). POPSO Buffer 0.5M, pH 7.5 (68189-43-5). Retrieved from [Link]

-

Wikipedia. (n.d.). Good's buffers. Retrieved from [Link]

-

Pielak, G. J. (2021). Buffers, Especially the Good Kind. Biochemistry, 60(19), 1495–1497. [https://pubs.acs.org/doi/10.1021/acs.biochem.1c002 buffers]([Link] buffers)

-

Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

- Ferguson, W. J., Braunschweiger, K. I., Braunschweiger, W. R., Smith, J. R., McCormick, J. J., Wasmann, C. C., ... & Good, N. E. (1980). Hydrogen ion buffers for biological research. Analytical biochemistry, 104(2), 300-310.

- ICN Biomedicals, Inc. (n.d.). Biological Buffers and Ultra Pure Reagents.

- bioWORLD. (n.d.). POPSO Buffer 0.2M, pH 7.0, Sterile.

- Thermo Fisher Scientific. (2010, November 24).

- Thermo Fisher Scientific. (2014, September 15).

- Thermo Fisher Scientific. (2010, November 6).

- Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467.

- Thermo Fisher Scientific. (2025, September 17).

- HUI BAI YI. (2025, May 12). What are the storage conditions for POPSO? - Blog.

- Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). Normalized UV-vis absorption spectra of 1b in different solvents.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6.

- Sigma-Aldrich. (n.d.). Documents.

- Wang, Y., et al. (2006). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. ASSAY and Drug Development Technologies, 4(4), 427-434.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- Bigeard, J., et al. (2016). Kinase-Associated Phosphoisoform Assay: a novel candidate-based method to detect specific kinase-substrate phosphorylation interactions in vivo. BMC plant biology, 16(1), 1-13.

- VWR. (n.d.).

- AssayQuant Technologies Inc. (2022, September 22). PhosphoSens Assay Development Guide Instruction Manual.

- Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?

- Fisher Scientific. (n.d.). 1-Piperidineethanol 98.0+%, TCI America 25 g | Buy Online.

- Fisher Scientific. (n.d.). 1-Acetylpiperidine 98.0+%, TCI America 25 mL | Buy Online.

- Grant, S. K. (2012). Assay development for protein kinase enzymes. In Assay guidance manual.

- TCI AMERICA. (n.d.). SDS-PAGE.

- ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)

- Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine | 110-89-4.

- Ghukasyan, H., et al. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. Biomedical optics express, 10(2), 754-766.

- science-softCon. (n.d.).

- VWR. (n.d.). VWR Chemicals BDH® | Avantor.

- Avantor. (n.d.). You searched for: Acetic acid - Product List.

Sources

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. interchim.fr [interchim.fr]

- 4. What are the storage conditions for POPSO? - Blog [hbynm.com]